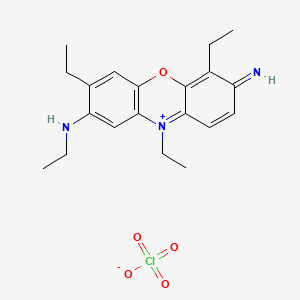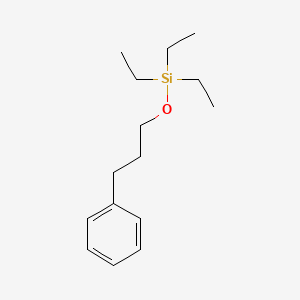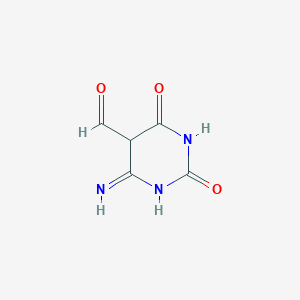
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate is a complex organic compound with a unique structure that includes multiple ethyl groups and an iminium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate typically involves multi-step organic reactions. The process begins with the preparation of the phenoxazine core, followed by the introduction of ethyl groups and the formation of the iminium ion. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the iminium ion to an amine, changing the compound’s electronic structure and reactivity.
Substitution: The ethyl groups can be substituted with other functional groups, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenoxazine derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Wissenschaftliche Forschungsanwendungen
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Wirkmechanismus
The mechanism by which N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate exerts its effects involves its interaction with molecular targets and pathways. The iminium ion can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-amino-3,6,10-triethyl-2-(ethylimino)-2,10-dihydrophenoxazin-5-ium perchlorate
- 2,3,6,7,10,11-hexahydroxytriphenylene
Uniqueness
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate is unique due to its specific arrangement of ethyl groups and the presence of an iminium ion. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.
Eigenschaften
Molekularformel |
C20H26ClN3O5 |
|---|---|
Molekulargewicht |
423.9 g/mol |
IUPAC-Name |
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate |
InChI |
InChI=1S/C20H26N3O.ClHO4/c1-5-13-11-19-18(12-16(13)22-7-3)23(8-4)17-10-9-15(21)14(6-2)20(17)24-19;2-1(3,4)5/h9-12,21-22H,5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
HQYZZICTOBWMJP-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1=CC2=C(C=C1NCC)[N+](=C3C=CC(=N)C(=C3O2)CC)CC.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)



![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)


![[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B13820748.png)




